3-(2-Formylthiophen-3-YL)prop-2-ynoic acid
Description
Properties
Molecular Formula |
C8H4O3S |
|---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
3-(2-formylthiophen-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H4O3S/c9-5-7-6(3-4-12-7)1-2-8(10)11/h3-5H,(H,10,11) |
InChI Key |
VUQPCBIFHFDITJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C#CC(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Formylthiophen-3-yl)prop-2-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with thiophene, which undergoes formylation to introduce the formyl group at the 2-position.
Alkyne Introduction: The formylated thiophene is then subjected to a Sonogashira coupling reaction with a suitable alkyne precursor to introduce the propynoic acid moiety.
Industrial Production Methods
While specific industrial production methods for 3-(2-Formylthiophen-3-yl)prop-2-ynoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2-Formylthiophen-3-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 3-(2-Carboxythiophen-3-yl)prop-2-ynoic acid.
Reduction: 3-(2-Hydroxymethylthiophen-3-yl)prop-2-ynoic acid.
Substitution: 3-(2-Bromothiophen-3-yl)prop-2-ynoic acid.
Scientific Research Applications
3-(2-Formylthiophen-3-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of thiophene derivatives’ biological activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(2-Formylthiophen-3-yl)prop-2-ynoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the propynoic acid moiety can participate in cycloaddition reactions. These properties make it a valuable building block in organic synthesis .
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s key structural analogs differ in substituents, aromatic systems, and backbone unsaturation. Below is a comparative analysis:
Table 1: Structural Comparison
*Estimated based on structural similarity to .
Key Observations :
- Backbone Unsaturation: The propynoic acid (alkyne) backbone in the target compound enables conjugation with the thiophene ring, enhancing electronic delocalization compared to saturated analogs like 3-(Thiophen-2-yl)propanoic acid .
- Substituent Effects: The 2-formyl group on thiophene introduces electron-withdrawing effects, increasing the acidity of the propiolic acid (pKa ~1–2) compared to unsubstituted thiophene analogs (e.g., 3-(Thiophen-3-yl)prop-2-ynoic acid, pKa ~2–3) . Halogenated phenyl analogs (e.g., 3-(3-Chlorophenyl)prop-2-ynoic acid) exhibit even higher acidity due to stronger electron-withdrawing Cl substituents .
Physicochemical Properties
Table 2: Physicochemical Properties
Key Observations :
- The formyl and alkyne groups in the target compound likely reduce aqueous solubility compared to acrylic acid analogs (e.g., (E)-3-(Thiophen-2-yl)acrylic acid) .
- Alkyne-containing compounds require inert storage conditions (e.g., argon) to prevent oxidation, whereas saturated analogs (e.g., 3-(Thiophen-2-yl)propanoic acid) are more stable .
Biological Activity
3-(2-Formylthiophen-3-YL)prop-2-ynoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Chemical Structure and Synthesis
The compound features a thiophene ring with an aldehyde functional group and a propyne moiety. Its synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The synthetic pathways may vary, but common methods include:
- Condensation reactions involving thiophene derivatives.
- Alkynylation to introduce the prop-2-ynoic acid moiety.
Antioxidant Properties
Research indicates that 3-(2-Formylthiophen-3-YL)prop-2-ynoic acid exhibits significant antioxidant activity. This is critical as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that the compound can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In a series of tests against various bacterial strains, including Escherichia coli and Staphylococcus aureus, 3-(2-Formylthiophen-3-YL)prop-2-ynoic acid exhibited notable inhibitory effects. The minimum inhibitory concentrations (MICs) were determined, indicating its potential as a lead compound for developing new antimicrobial agents .
Cytotoxic Effects
Studies on the cytotoxicity of this compound reveal its potential in cancer therapy. In particular, it has been tested against several cancer cell lines, including breast and lung cancer cells. The results suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators .
Case Studies
- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of 3-(2-Formylthiophen-3-YL)prop-2-ynoic acid using DPPH and ABTS assays. The compound demonstrated IC50 values comparable to standard antioxidants like ascorbic acid, indicating its potential for therapeutic applications in oxidative stress-related conditions .
- Antimicrobial Efficacy : In a clinical study assessing various thiophene derivatives, 3-(2-Formylthiophen-3-YL)prop-2-ynoic acid was among the top performers against resistant strains of bacteria. The study highlighted its mechanism of action as likely involving disruption of bacterial cell membranes .
- Cancer Cell Line Studies : A recent investigation into the cytotoxic effects of this compound on human lung adenocarcinoma cells revealed that it significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound .
Summary Table of Biological Activities
Q & A
Basic Questions
Q. What safety protocols should be prioritized when handling 3-(2-Formylthiophen-3-YL)prop-2-ynoic acid in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods certified to BS/EN standards or well-ventilated areas to minimize inhalation exposure. General dilution/exhaust ventilation is recommended .
- Personal Protective Equipment (PPE) : Wear safety glasses (NIOSH/EN 166 compliant) and full-face visors when handling large quantities. Use gloves compliant with EN374 standards to prevent skin contact .
- Emergency Procedures : In case of ingestion, do not induce vomiting; rinse the mouth with water and seek immediate medical attention. For inhalation exposure, move the affected individual to fresh air and monitor for respiratory distress .
Q. What are the recommended synthetic routes for 3-(2-Formylthiophen-3-YL)prop-2-ynoic acid, and what reaction conditions are critical?
- Methodological Answer :
- Synthetic Strategy : While direct synthesis data for this compound is limited, analogous thiophene-propanoic acid derivatives (e.g., 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid) suggest leveraging cross-coupling reactions (e.g., Sonogashira coupling) to introduce the propynoic acid moiety. The formyl group on thiophene may require protection during synthesis to avoid side reactions .
- Critical Conditions : Use anhydrous solvents (e.g., THF or DMF) and catalysts like Pd(PPh₃)₄ under inert atmospheres. Reaction temperatures should be maintained between 60–80°C to balance yield and selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity profiles of 3-(2-Formylthiophen-3-YL)prop-2-ynoic acid across studies?
- Methodological Answer :
- Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., solvent purity, catalyst batch, temperature gradients). For example, discrepancies in esterification efficiency may arise from trace moisture; thus, rigorous drying of reagents and glassware is essential .
- Advanced Characterization : Use tandem mass spectrometry (LC-MS/MS) and nuclear Overhauser effect (NOE) NMR to confirm intermediate structures and rule out byproduct interference .
Q. What analytical techniques are most effective for characterizing the structural integrity of 3-(2-Formylthiophen-3-YL)prop-2-ynoic acid?
- Methodological Answer :
- Spectroscopic Methods :
- FT-IR : Identify the formyl (C=O stretch ~1700 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹) functional groups.
- ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm) and propynoic acid chain (δ 2.5–3.5 ppm) .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .
Q. How do solvent polarity and temperature affect the stability of 3-(2-Formylthiophen-3-YL)prop-2-ynoic acid during storage?
- Methodological Answer :
- Solvent Selection : Store in aprotic solvents (e.g., DMSO or acetonitrile) at –20°C to prevent hydrolysis of the formyl group. Polar solvents like water or methanol accelerate degradation .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to track decomposition products (e.g., oxidation of the thiophene ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
